molecular formula C10H20N2O2 B6243686 rac-tert-butyl N-{[(1R,2S)-2-aminocyclobutyl]methyl}carbamate CAS No. 1902964-88-8

rac-tert-butyl N-{[(1R,2S)-2-aminocyclobutyl]methyl}carbamate

Cat. No.: B6243686
CAS No.: 1902964-88-8
M. Wt: 200.28 g/mol
InChI Key: DFNHDENZYXCPSX-JGVFFNPUSA-N
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Description

Racemic tert-butyl N-{[(1R,2S)-2-aminocyclobutyl]methyl}carbamate: is a chemical compound characterized by its unique structure, which includes a tert-butyl group, an aminocyclobutyl moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of racemic tert-butyl N-{[(1R,2S)-2-aminocyclobutyl]methyl}carbamate typically involves multiple steps, starting with the preparation of the aminocyclobutyl core. Reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the aminocyclobutyl group to its corresponding amine oxide.

  • Reduction: : Reduction of the carbamate group to an amine.

  • Substitution: : Replacement of the tert-butyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and osmium tetroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed

  • Oxidation: : Formation of amine oxides.

  • Reduction: : Production of amines.

  • Substitution: : Generation of derivatives with different functional groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: : Explored for its therapeutic potential in drug discovery and development.

  • Industry: : Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which racemic tert-butyl N-{[(1R,2S)-2-aminocyclobutyl]methyl}carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other similar compounds, such as:

  • tert-Butyl carbamate: : Similar in having a tert-butyl group but lacking the aminocyclobutyl moiety.

  • Aminocyclobutyl derivatives: : Similar in having an aminocyclobutyl group but differing in the presence of the tert-butyl carbamate group.

These comparisons highlight the distinctiveness of racemic tert-butyl N-{[(1R,2S)-2-aminocyclobutyl]methyl}carbamate and its potential for unique applications.

Properties

CAS No.

1902964-88-8

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

tert-butyl N-[[(1S,2R)-2-aminocyclobutyl]methyl]carbamate

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-7-4-5-8(7)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1

InChI Key

DFNHDENZYXCPSX-JGVFFNPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CC[C@H]1N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC1N

Purity

95

Origin of Product

United States

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